3-{[2-nitro-5-(1-piperidinyl)phenyl]amino}-1-propanol
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Description
3-{[2-nitro-5-(1-piperidinyl)phenyl]amino}-1-propanol is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.33 g/mol. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design . Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, a combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched substituted piperidines .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For instance, they can react with substituted salicylaldehydes to form tridentate chiral Schiff base ligands . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical and Chemical Properties Analysis
Nitro compounds, such as this compound, have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Mechanism of Action
While the specific mechanism of action for 3-{[2-nitro-5-(1-piperidinyl)phenyl]amino}-1-propanol is not mentioned in the available literature, piperidine derivatives are known to play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on discovering new synthesis methods and exploring the potential therapeutic applications of these compounds.
Properties
IUPAC Name |
3-(2-nitro-5-piperidin-1-ylanilino)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c18-10-4-7-15-13-11-12(5-6-14(13)17(19)20)16-8-2-1-3-9-16/h5-6,11,15,18H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMISCTTVGWDARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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